Structure elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Structure elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Preamble: The Imperative of Unambiguous Structure Elucidation
In the landscape of drug discovery and materials science, the precise characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising development programs. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, using a synergistic suite of modern analytical techniques.
Our approach is not merely a sequence of experiments but a logical, self-validating workflow. We will begin by defining the elemental composition and proceed through the meticulous assembly of the molecular framework using advanced NMR spectroscopy, culminating in the ultimate confirmation of the proposed structure. Each step is rationalized, explaining not just what to do, but why it is the critical next step in solving the molecular puzzle.
Part 1: Foundational Analysis - Determining the Molecular Formula
Before any structural fragments can be pieced together, the fundamental building blocks—the atoms themselves—must be inventoried. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exceptionally accurate mass measurement that allows for the confident determination of a molecule's elemental composition.
The Power of High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone of pharmaceutical analysis, crucial from initial discovery through to quality control.[1][2] For novel structure elucidation, Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it typically preserves the molecule's integrity, yielding an abundant molecular ion.[3] HRMS refines this by measuring the mass-to-charge ratio (m/z) to four or more decimal places, a level of precision that distinguishes between ions of the same nominal mass but different elemental formulas.
The presence of bromine in our target molecule provides a distinct isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), resulting in a characteristic M+ and M+2 ion cluster in the mass spectrum with nearly equal intensity. This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL for infusion.
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Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
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Mass Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard to ensure high mass accuracy.
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Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
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Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding [M+2+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
Data Interpretation & Validation
For Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (C₁₄H₁₅BrN₂O₂), the expected HRMS data provides a self-validating system.
Table 1: HRMS Data and Isotopic Pattern Analysis
| Ion | Calculated m/z | Observed m/z (example) | Mass Accuracy (ppm) | Relative Abundance |
| [C₁₄H₁₅⁷⁹BrN₂O₂+H]⁺ | 323.0402 | 323.0405 | < 2 | 100.0% |
| [C₁₄H₁₅⁸¹BrN₂O₂+H]⁺ | 325.0381 | 325.0383 | < 2 | 97.3% |
The confirmation of the molecular formula C₁₄H₁₅BrN₂O₂ allows for the calculation of the Degree of Unsaturation (DoU) , a crucial first step in deducing the presence of rings or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (15/2) - (1/2) + (2/2) = 8
A DoU of 8 suggests a highly unsaturated, likely aromatic system. This value is consistent with a benzodiazole core (a fused bicyclic aromatic system accounting for 5 degrees), a carboxylate group (1 degree), and a cyclopentyl ring (1 degree), totaling 7 degrees. The final degree of unsaturation is accounted for by the second double bond within the diazole ring of the benzodiazole system.
Part 2: Mapping the Core Structure with 1D and 2D NMR
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and assemble the constituent parts. NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4]
Logical Workflow for NMR Analysis
The following diagram illustrates the logical progression of NMR experiments, starting from simple 1D spectra to more complex 2D correlation experiments that link the molecular fragments.
Caption: NMR workflow for structure elucidation.
¹H NMR Spectroscopy: The Initial Proton Map
The ¹H NMR spectrum provides the first glimpse of the molecule's proton framework, revealing the number of distinct proton environments, the relative number of protons in each environment (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~8.2-8.4 | d (J ≈ 1-2 Hz) | 1H | Aromatic proton deshielded by adjacent ester and N. Meta-coupled to H-6. |
| H-6 | ~8.0-8.2 | d (J ≈ 1-2 Hz) | 1H | Aromatic proton deshielded by adjacent Br. Meta-coupled to H-4. |
| H-2 | ~8.1-8.3 | s | 1H | Proton on the diazole ring, typically a singlet in this environment. |
| N-CH (Cyclopentyl) | ~4.8-5.2 | m | 1H | Methine proton directly attached to nitrogen, significantly deshielded. |
| CH₂ (Cyclopentyl) | ~1.7-2.2 | m | 8H | Overlapping multiplets for the four methylene groups of the cyclopentyl ring. |
| O-CH₃ (Ester) | ~3.9-4.1 | s | 3H | Methyl protons of the ester group, a characteristic singlet. |
¹³C NMR and DEPT: Identifying the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in the DEPT-135 spectrum.
Experimental Protocol: ¹³C NMR / DEPT-135
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Sample: Use the same sample prepared for ¹H NMR.
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Instrumentation: 400 MHz (or higher) NMR spectrometer.
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Acquisition: Acquire a proton-decoupled ¹³C spectrum and a separate DEPT-135 spectrum.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C=O (Ester) | ~165-168 | Absent | Carbonyl carbon of the ester group. |
| C-2 | ~142-145 | Positive (CH) | Carbon of the diazole ring. |
| C-3a, C-7a | ~135-145 | Absent | Quaternary carbons at the ring fusion. |
| C-5 | ~125-130 | Absent | Quaternary carbon attached to the ester. |
| C-4 | ~122-126 | Positive (CH) | Aromatic CH. |
| C-6 | ~118-122 | Positive (CH) | Aromatic CH. |
| C-7 | ~115-120 | Absent | Quaternary carbon attached to Bromine. |
| N-CH (Cyclopentyl) | ~60-65 | Positive (CH) | Methine carbon attached to nitrogen. |
| CH₂ (Cyclopentyl) | ~25-35 | Negative | Methylene carbons of the cyclopentyl ring. |
| O-CH₃ (Ester) | ~52-55 | Positive (CH₃) | Methyl carbon of the ester. |
2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR provides the crucial connectivity information.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment is the essential first step in 2D analysis. It creates a correlation map between each proton and the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity within spin systems, such as confirming the proton network within the cyclopentyl ring and the meta-coupling between H-4 and H-6 on the aromatic ring.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire molecule. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing us to connect the isolated fragments identified by COSY and 1D NMR.
Key Expected HMBC Correlations for Structure Assembly:
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Ester to Ring: A strong correlation from the O-CH₃ protons (~4.0 ppm) to the C=O carbon (~166 ppm). A crucial correlation from these same protons to the C-5 aromatic carbon confirms the ester's position.
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Cyclopentyl to Ring: A key correlation from the N-CH proton (~5.0 ppm) to the C-2 and C-7a carbons of the benzodiazole core, unequivocally placing the cyclopentyl group on the N-1 nitrogen.
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Intra-Ring Connectivity:
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The H-4 proton should show correlations to the C=O, C-6, and C-7a carbons.
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The H-6 proton should show correlations to the C-4, C-7a, and C-7 carbons.
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The H-2 proton should show correlations to the C-3a and C-7a carbons, confirming the diazole ring structure.
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The following diagram illustrates how these key HMBC correlations act as bridges to connect the molecular fragments into the final, validated structure.
Caption: Key HMBC correlations for structural assembly.
Part 3: Absolute Confirmation with X-ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure proof.[5] It provides a definitive 3D map of the molecule in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. For chiral molecules, it is the most powerful method for determining the absolute configuration.[6][7][8][9]
The Causality of X-ray Crystallography
The necessity for this final step lies in its power to resolve any remaining ambiguity. In complex molecules, subtle NMR effects or unexpected long-range correlations could potentially lead to an incorrect assignment. X-ray crystallography bypasses interpretation of indirect data and provides a direct image of the molecular structure, serving as the ultimate validation of the spectroscopic evidence.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: The primary challenge is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, acetone) should be screened.
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Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is fitted to the electron density and then refined using least-squares methods to yield the final, precise atomic coordinates.
The result is an unambiguous confirmation of the structure of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, validating the entire body of evidence gathered from mass spectrometry and NMR spectroscopy.
Conclusion
The structure elucidation of a novel molecule is a systematic process of evidence accumulation and logical deduction. This guide has outlined a robust, multi-technique workflow that begins with the foundational determination of the molecular formula by HRMS, proceeds to the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and culminates in the absolute proof of structure via single-crystal X-ray crystallography. By understanding the causality behind each experimental choice and integrating the data in a logical sequence, researchers can achieve unambiguous and trustworthy structural assignment, a critical prerequisite for advancing research and development in the chemical sciences.
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